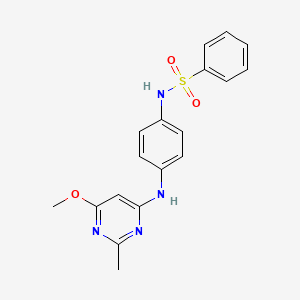

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKYCHXILXKWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Methoxylation and Methylation:

Coupling with Benzenesulfonamide: The final step involves coupling the pyrimidine derivative with a benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) on the benzenesulfonamide moiety, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Antimicrobial Research: The compound shows promise as an antimicrobial agent, inhibiting the growth of various bacterial strains by targeting bacterial carbonic anhydrases.

Biological Studies: It is used in studies exploring the inhibition of specific enzymes and pathways involved in disease processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, blocking its activity and thereby inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related sulfonamide-pyrimidine hybrids, focusing on core modifications, substituents, and biological activities. Key examples include:

Key Findings and Implications

However, the target compound’s simpler pyrimidine core may offer synthetic accessibility and tunable solubility . Thieno[3,2-d]pyrimidine (): The thieno ring increases lipophilicity, which may enhance blood-brain barrier penetration in antiviral contexts. In contrast, the target compound’s methoxy group could prioritize hepatic stability .

Substituent Effects: Methoxy vs. Heterocyclic Sulfonamide Attachments: Pyrimidin-2-yl () or thiazol-2-yl () groups in related compounds modulate selectivity. The target’s benzenesulfonamide moiety may favor broad-spectrum interactions over subtype-specific activity .

Biological Activity: Anticancer Potential: Pyrrolo[2,3-d]pyrimidine derivatives () show moderate anticancer activity (31.8% yield), while quinoxaline-sulfonamide hybrids () exhibit IC50 values as low as 15.6 mmol L–1, suggesting substituents like thioureido groups enhance potency . Antimicrobial and Antiviral Profiles: Thienopyrimidine derivatives () target HIV, whereas 7-methoxyquinoline-sulfonamides () demonstrate antibacterial effects. The target compound’s pyrimidine core may position it for dual antiviral/anticancer exploration .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with notable biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrimidine ring , and an aniline derivative , contributing to its unique chemical reactivity and biological effects. The molecular formula is , with a molecular weight of approximately 428.51 g/mol. The presence of methoxy and methyl groups enhances its interaction with various biological targets, potentially modulating enzyme activities and cellular processes.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it inhibits urokinase-type plasminogen activator (uPA), which plays a significant role in tissue remodeling and inflammation, with a binding affinity (Ki value) of approximately 0.62 nM.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by interacting with proteins linked to these pathways, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing moderate to strong inhibitory effects .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Case Study 1: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.